molecular formula C14H18N4 B1418454 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine CAS No. 1155134-93-2

5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine

Cat. No. B1418454
M. Wt: 242.32 g/mol
InChI Key: JSBMCQFQUJNWLL-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine is a chemical compound with the molecular formula C14H18N4 . It has a molecular weight of 242.32 g/mol .


Molecular Structure Analysis

The molecular structure of 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine consists of a piperazine ring attached to an isoquinoline group . The exact structure can be found in the MOL file associated with its MDL Number: MFCD11980544 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine include a molecular weight of 242.32 g/mol . More detailed properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Antimalarial Activity

5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine derivatives have been identified as potential antimalarial agents. A study by Dola et al. (2016) found a novel 4-aminoquinoline derivative, which exhibited curative activity against chloroquine-resistant malaria parasites, indicating its potential for preclinical development as a blood schizonticidal agent (Dola et al., 2016).

Fluorescence Imaging

This compound has been used in the synthesis of fluorescent imaging polymers. A study by Tian et al. (2002) discusses the preparation of polymers with naphthalimide pendant groups using 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine, demonstrating its application in positive and negative fluorescent imaging (Tian et al., 2002).

Anticancer Research

5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine derivatives have shown promise in anticancer research. Filak et al. (2014) combined the indoloquinoline backbone and piperazine to create indoloquinoline–piperazine hybrids, which were studied for their antiproliferative activity against cancer cells, providing insights into the development of chemotherapeutic agents (Filak et al., 2014).

Corrosion Inhibition

This chemical has been utilized in the field of corrosion inhibition. About et al. (2020) synthesized 8-hydroxyquinoline analogs, including derivatives of 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine, which showed good performance as corrosion inhibitors for C22E steel in acidic environments (About et al., 2020).

Antidepressant Properties

In a study by Dhir et al. (2011), derivatives of 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine were evaluated for their antidepressant activity in mice models. The findings suggest that these compounds may modulate neurotransmitter levels in the brain and could be potential candidates for treating major depression (Dhir et al., 2011).

Safety And Hazards

While specific safety and hazard information for 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

5-(4-methylpiperazin-1-yl)isoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-17-6-8-18(9-7-17)14-3-2-13(15)12-10-16-5-4-11(12)14/h2-5,10H,6-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBMCQFQUJNWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C=CN=CC3=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine

CAS RN

1155134-93-2
Record name 5-(4-methylpiperazin-1-yl)isoquinolin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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